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Compound of Interest

Compound Name:
(5-Fluoro-1H-indol-3-

YL)methanamine

Cat. No.: B048464 Get Quote

An In-depth Technical Guide on (5-Fluoro-1H-indol-3-YL)methanamine

CAS Number: 113188-82-2

This technical guide provides a comprehensive overview of (5-Fluoro-1H-indol-3-
YL)methanamine, including its chemical properties, a proposed synthesis protocol, and an

exploration of its potential biological activities based on its structural characteristics and data

from related compounds. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical and Physical Properties
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of tryptamine. The

introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in

medicinal chemistry to modulate the compound's physicochemical and pharmacological

properties. Fluorination can enhance metabolic stability, improve binding affinity to biological

targets, and alter lipophilicity, which can affect cell membrane permeability.

Table 1: Physicochemical Properties of (5-Fluoro-1H-indol-3-YL)methanamine
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Property Value

CAS Number 113188-82-2

Molecular Formula C₉H₉FN₂

Molecular Weight 164.18 g/mol

Appearance Not specified (likely a solid)

Purity Commercially available up to 98%

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (5-Fluoro-1H-indol-3-
YL)methanamine is not readily available in peer-reviewed literature, a plausible synthetic route

can be proposed based on established methods for the preparation of similar indole-containing

compounds. A common and effective method for the synthesis of 3-aminomethylindoles is the

reductive amination of the corresponding indole-3-carbaldehyde.

Proposed Synthetic Pathway
The synthesis of (5-Fluoro-1H-indol-3-YL)methanamine can be envisioned as a two-step

process starting from the commercially available 5-fluoro-1H-indole, proceeding through a 5-

fluoro-1H-indole-3-carbaldehyde intermediate.
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Caption: Proposed synthetic workflow for (5-Fluoro-1H-indol-3-YL)methanamine.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the Vilsmeier-Haack formylation of indoles

and subsequent reductive amination.

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring,

maintaining the temperature below 10°C.

To this Vilsmeier reagent, add a solution of 5-fluoro-1H-indole (1 equivalent) in DMF.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a

saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.

The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed

with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent such as

ethanol.

Step 2: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine

Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction

mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Dissolve the residue in water and basify with aqueous NaOH.

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

The final compound, (5-Fluoro-1H-indol-3-YL)methanamine, can be purified by column

chromatography on silica gel.

Potential Biological Activity and Signaling Pathways
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Specific biological data for (5-Fluoro-1H-indol-3-YL)methanamine is scarce in the public

domain. However, based on its chemical structure, we can infer its likely biological targets.

Interaction with Serotonin Receptors
The core structure of (5-Fluoro-1H-indol-3-YL)methanamine is that of an indoleamine, which

is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This strong

structural similarity suggests that the compound is a candidate ligand for serotonin receptors.

The serotonin receptor family (5-HT receptors) is a group of G protein-coupled receptors and

ligand-gated ion channels that are the targets of a wide variety of pharmaceutical drugs.

Many indolealkylamines are known to bind to various serotonin receptor subtypes with varying

affinities and selectivities. The fluorine substitution at the 5-position may influence its binding

profile compared to unsubstituted tryptamines.
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Caption: Generalized serotonin receptor signaling pathway.
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Potential as an Indoleamine 2,3-Dioxygenase (IDO-1)
Inhibitor
Recent research has identified a related compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-

dione, as a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is an

enzyme that catabolizes the essential amino acid tryptophan and is implicated in creating an

immunosuppressive environment that allows tumors to evade the immune system. The fact that

a compound with the same 5-fluoro-1H-indole core has activity at this target suggests that (5-
Fluoro-1H-indol-3-YL)methanamine could also be investigated for IDO-1 inhibitory activity.

Experimental Protocol for Biological Evaluation
To investigate the potential interaction of (5-Fluoro-1H-indol-3-YL)methanamine with

serotonin receptors, a radioligand binding assay could be performed.

Serotonin Receptor Binding Assay Protocol (General)
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A).

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4,

containing divalent cations).

Competition Binding:

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT

for 5-HT₁A receptors).

Add increasing concentrations of the test compound, (5-Fluoro-1H-indol-3-
YL)methanamine.

For non-specific binding determination, add a high concentration of a known non-

radiolabeled ligand (e.g., serotonin).

Add the prepared cell membranes to initiate the binding reaction.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for

a defined period to allow the binding to reach equilibrium.

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass

fiber filter plate using a cell harvester. This separates the bound radioligand from the

unbound.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and

count the radioactivity using a scintillation counter.

Data Analysis: The data will be used to generate a competition curve, from which the half-

maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value can then be

converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indoleamine with potential for further

investigation in drug discovery. While specific published data on its synthesis and biological

activity are limited, its structural similarity to serotonin and related bioactive molecules suggests

that it may interact with serotonin receptors and potentially other targets such as IDO-1. The

provided hypothetical synthesis and biological evaluation protocols offer a starting point for

researchers interested in exploring the pharmacological profile of this compound. Further

studies are warranted to elucidate its precise mechanism of action and therapeutic potential.

To cite this document: BenchChem. [(5-Fluoro-1H-indol-3-YL)methanamine CAS number
lookup]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048464#5-fluoro-1h-indol-3-yl-methanamine-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b048464?utm_src=pdf-body
https://www.benchchem.com/product/b048464#5-fluoro-1h-indol-3-yl-methanamine-cas-number-lookup
https://www.benchchem.com/product/b048464#5-fluoro-1h-indol-3-yl-methanamine-cas-number-lookup
https://www.benchchem.com/product/b048464#5-fluoro-1h-indol-3-yl-methanamine-cas-number-lookup
https://www.benchchem.com/product/b048464#5-fluoro-1h-indol-3-yl-methanamine-cas-number-lookup
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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